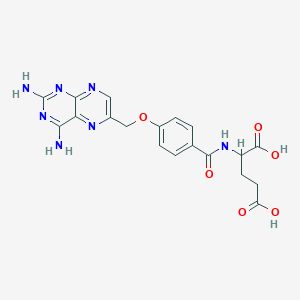
10-Oxaaminopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxaaminopterin is a synthetic derivative of folic acid, structurally modified to include an oxygen atom in place of a nitrogen atom in the pteridine ring. This compound is part of the antifolate class of drugs, which are known for their ability to inhibit the function of folic acid, a vital nutrient for cell division and growth.
Méthodes De Préparation
The synthesis of 10-Oxaaminopterin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pteridine derivatives.
Reaction Conditions:
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
10-Oxaaminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-Oxaaminopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of antifolate drugs.
Biology: The compound is used in studies investigating the role of folic acid in cellular processes.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
10-Oxaaminopterin exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is required for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, this compound reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell division and growth.
Comparaison Avec Des Composés Similaires
10-Oxaaminopterin is similar to other antifolate compounds such as methotrexate and aminopterin. it is unique due to the presence of an oxygen atom in the pteridine ring, which may affect its binding affinity and specificity for DHFR. Other similar compounds include:
Methotrexate: A widely used antifolate drug with a similar mechanism of action.
Aminopterin: An older antifolate compound that has been largely replaced by methotrexate due to its higher toxicity.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Propriétés
Numéro CAS |
57963-55-0 |
|---|---|
Formule moléculaire |
C19H19N7O6 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
Clé InChI |
OXQRBFXBEFIQLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


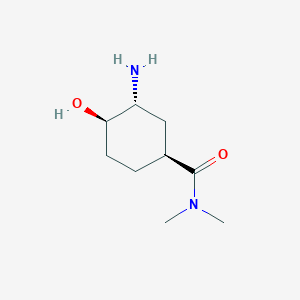

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
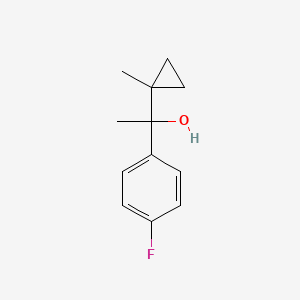
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
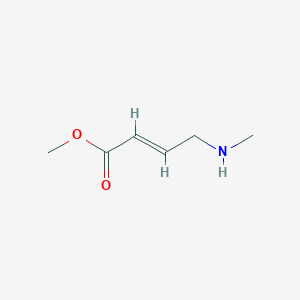

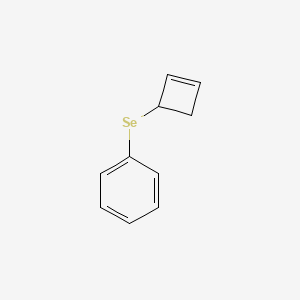
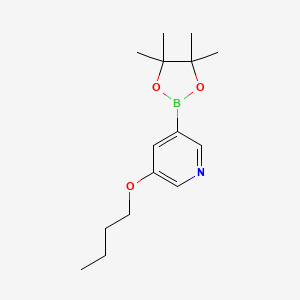

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
